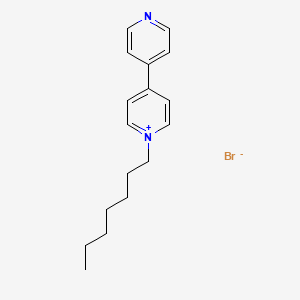

1-Heptyl-4-(4-pyridyl)pyridinium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-heptyl-4-pyridin-4-ylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N2.BrH/c1-2-3-4-5-6-13-19-14-9-17(10-15-19)16-7-11-18-12-8-16;/h7-12,14-15H,2-6,13H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJHAEPTEZMDHU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523199 | |

| Record name | 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39127-10-1 | |

| Record name | 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Heptyl-4-(4-pyridyl)pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Heptyl-4-(4-pyridyl)pyridinium bromide (CAS 39127-10-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Heptyl-4-(4-pyridyl)pyridinium bromide, a versatile quaternary ammonium compound identified by CAS number 39127-10-1. Structurally, it is characterized by a pyridinium core, a key functional moiety in various biologically active molecules, and a seven-carbon alkyl chain, which imparts significant hydrophobic character. This unique amphipathic nature underpins its utility across diverse scientific domains. Primarily recognized for its potential as an acetylcholinesterase (AChE) inhibitor, it is a compound of interest in neurodegenerative disease research, particularly for Alzheimer's disease.[1][2] Beyond its biomedical potential, its properties make it a valuable tool in organic synthesis as a phase transfer catalyst and in materials science for the development of novel materials.[3] This document will detail its physicochemical properties, provide a representative synthesis protocol, elucidate its mechanism of action, discuss its primary applications, and outline critical safety and handling procedures.

Core Compound Identity and Physicochemical Properties

This compound is a salt consisting of a cationic N-heptyl-4,4'-bipyridinium unit and a bromide anion. The molecule's defining feature is the combination of a hydrophilic, positively charged pyridinium head and a long, hydrophobic heptyl tail. This structure is fundamental to its chemical behavior and applications.

Key physicochemical data are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 39127-10-1 | [3][4][5][6] |

| Molecular Formula | C₁₇H₂₃BrN₂ | [3][4][5][6] |

| Molecular Weight | 335.28 g/mol | [3][4][5][6] |

| Appearance | White or yellow powder, crystals, or chunks | [3][4] |

| Melting Point | 125 - 128 °C (lit.) | [3][4][5] |

| Purity (Typical) | ≥ 95% | [4] |

| SMILES String | CCCCCCC[n+]1ccc(cc1)-c2ccncc2.[Br-] | [4][6] |

| InChI Key | GBJHAEPTEZMDHU-UHFFFAOYSA-M | [4][6] |

Synthesis and Characterization

Principle of Synthesis: N-Alkylation (Quaternization)

The synthesis of this compound is most directly achieved via a Menshutkin reaction, a classic method for the N-alkylation of tertiary amines or nitrogen-containing heterocycles. In this case, one of the nitrogen atoms of 4,4'-bipyridine acts as a nucleophile, attacking the electrophilic primary carbon of an n-heptyl halide, typically 1-bromoheptane. The reaction results in the formation of the quaternary ammonium salt. The choice of solvent is critical; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often employed to facilitate the reaction, which may be accelerated by heating.

Representative Laboratory Synthesis Protocol

This protocol describes a robust method for synthesizing the title compound. All operations should be performed in a well-ventilated fume hood.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-bipyridine (1 equivalent).

-

Solvent Addition: Add a suitable volume of anhydrous acetonitrile to dissolve the 4,4'-bipyridine completely.

-

Reagent Addition: Add 1-bromoheptane (1.05 equivalents) to the stirring solution via syringe. A slight excess of the alkylating agent ensures complete consumption of the starting bipyridine.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4,4'-bipyridine spot.

-

Product Isolation: Upon completion, cool the mixture to room temperature and then further in an ice bath. The product, being a salt, will often precipitate from the solvent.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether or acetone to remove any unreacted 1-bromoheptane and residual solvent.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield the final product. For higher purity, recrystallization from a solvent system such as ethanol/ether may be performed.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Spectroscopic data for this compound are available in public databases.[6]

-

¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure, showing the characteristic shifts for the pyridyl protons and the integration of the heptyl chain protons.

-

Infrared (IR) Spectroscopy: Identifies functional groups and the aromatic ring vibrations.

-

Mass Spectrometry (MS): Determines the mass of the cationic portion of the molecule, confirming the molecular weight.

-

Melting Point Analysis: A sharp melting point range (125-128 °C) indicates high purity.[3]

Mechanism of Action as a Cholinesterase Inhibitor

A significant area of interest for pyridinium-based compounds is their activity as cholinesterase inhibitors, which is a primary therapeutic strategy for managing the symptomatic progression of Alzheimer's disease (AD).[1][7]

The Cholinergic Hypothesis and AChE

AD is characterized by a decline in the neurotransmitter acetylcholine (ACh), leading to cognitive impairment.[7] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[8]

Dual-Site Binding Mechanism

Modern research indicates that effective AChE inhibitors often bind to two key sites within the enzyme's gorge: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).[8]

-

Catalytic Active Site (CAS): Located at the bottom of the gorge, this is where ACh hydrolysis occurs.

-

Peripheral Anionic Site (PAS): Situated near the entrance of the gorge, the PAS is implicated in the allosteric modulation of the enzyme and, critically, in the AChE-induced aggregation of amyloid-β (Aβ) peptides, a hallmark of AD.[8]

This compound is hypothesized to act as a dual-binding inhibitor. The positively charged pyridinium head is crucial for binding, engaging in cation-π interactions with aromatic amino acid residues (like Tryptophan and Tyrosine) present in both the CAS and PAS.[1] The long heptyl chain can further stabilize this interaction by fitting into hydrophobic pockets within the enzyme's gorge. This dual-site occupancy not only prevents ACh from reaching the active site but may also interfere with Aβ aggregation.

Kinetic Profile

The dual-binding nature suggests a mixed-type inhibition kinetic profile. A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This contrasts with purely competitive inhibitors, which only bind to the free enzyme. Studies on structurally related pyridinium compounds have demonstrated noncompetitive or mixed inhibition of AChE.[7][9]

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile tool.

Neurodegenerative Disease Research

Its primary application in drug development is as a scaffold or lead compound for novel Alzheimer's disease therapeutics.[1][3] Researchers utilize it to:

-

Establish Structure-Activity Relationships (SAR): By synthesizing analogs with different alkyl chain lengths or substitutions on the pyridine rings, scientists can probe the chemical features required for optimal potency and selectivity against AChE and Butyrylcholinesterase (BChE).[2]

-

Develop Multi-Target-Directed Ligands: The pyridinium scaffold can be elaborated with other pharmacophores to create single molecules that address multiple pathological pathways in AD, such as Aβ aggregation and oxidative stress.

Organic Chemistry and Materials Science

-

Phase Transfer Catalysis: The compound's amphipathic structure allows it to function as a phase transfer catalyst (PTC). It can transport an anionic reactant from an aqueous phase into an organic phase where the reaction with an organic-soluble substrate occurs. This is invaluable for reactions involving immiscible reagents, often leading to faster reaction rates and higher yields.[3]

-

Advanced Materials: It serves as a building block for ionic liquids and can be incorporated into polymer composites, potentially enhancing properties like conductivity and thermal stability.[3]

Other Investigated Applications

-

Electrochemical Sensors: The compound has been utilized in the development of sensitive and selective sensors for various analytes.[3]

-

Antimicrobial Agents: Like many quaternary ammonium salts, pyridinium derivatives exhibit antimicrobial properties, attributed to their ability to disrupt bacterial cell membranes.[10][11]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.[4][6]

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [4][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][6] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [4][6] |

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of the powder.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Dispensing: When weighing, use a spatula and handle gently to minimize the generation of airborne dust. Use a balance with a draft shield.

-

Spill Response: In case of a spill, cordon off the area. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a sealed container for proper chemical waste disposal. Do not use water to clean up as it may spread the material.

-

First Aid:

-

If on Skin: Immediately wash with plenty of soap and water.[5] Seek medical attention if irritation persists.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing.[5] Seek medical attention if you feel unwell.[5]

-

Storage and Stability

-

Store the compound at room temperature in a dry, cool, and well-ventilated area.[5]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[5]

-

Store away from strong oxidizing agents.[12]

Conclusion

This compound is a compound of significant scientific interest, bridging the fields of medicinal chemistry, organic synthesis, and materials science. Its potential as a dual-binding acetylcholinesterase inhibitor provides a valuable scaffold for the design of next-generation therapeutics for neurodegenerative disorders. Simultaneously, its utility as a phase transfer catalyst and material precursor underscores its versatility as a chemical tool. A thorough understanding of its properties, synthesis, and mechanism of action, coupled with strict adherence to safety protocols, will enable researchers to fully harness the potential of this multifaceted molecule.

References

-

Zang, L. Y., & Misra, H. P. (1996). Inhibition of acetylcholinesterase by the neurotoxicant, 1-methyl-4-phenyl-2,3-dihydropyridinium ion. Archives of Biochemistry and Biophysics, 336(1), 147-150. [Link]

-

N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. [Link]

-

This compound | C17H23BrN2 | CID 13158416. PubChem. [Link]

-

Al-Amin, M., et al. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega. [Link]

-

Henderson, J. D., et al. (2012). Pyridostigmine bromide protection against acetylcholinesterase inhibition by pesticides. Journal of Biochemical and Molecular Toxicology, 26(1), 31-34. [Link]

-

Exploring pyridinium-based inhibitors of cholinesterases: A review of synthesis, efficacy, and structural insights. ResearchGate. [Link]

-

Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. PMC - NIH. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. PMC - PubMed Central. [Link]

-

Alptüzün, V., et al. (2003). Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors. Journal of Pharmacy and Pharmacology, 55(10), 1397-1404. [Link]

-

Onur, E. A., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Marmara Pharmaceutical Journal. [Link]

-

Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates. PMC - PubMed Central - NIH. [Link]

-

Shih, T. M., Skovira, J. W., & McDonough, J. H. (2009). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Archives of Toxicology, 83(12), 1083-1089. [Link]

-

Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 95 39127-10-1 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C17H23BrN2 | CID 13158416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of acetylcholinesterase by the neurotoxicant, 1-methyl-4-phenyl-2,3-dihydropyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

A Comprehensive Spectroscopic Analysis of 1-Heptyl-4-(4-pyridyl)pyridinium Bromide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Signature

1-Heptyl-4-(4-pyridyl)pyridinium bromide is a quaternary ammonium compound with a versatile molecular architecture, featuring a hydrophobic heptyl chain and a positively charged pyridinium core.[1] This structure imparts unique properties, making it a valuable agent in diverse applications, including as a phase transfer catalyst and in the development of electrochemical sensors and advanced materials.[1] A thorough understanding of its molecular structure and purity is paramount for its effective application and for ensuring the reproducibility of experimental outcomes. This guide provides a detailed examination of the spectral data of this compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate its structural features. The protocols and interpretations presented herein are designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this and similar compounds.

Molecular Structure and Properties

-

IUPAC Name: 1-heptyl-4-pyridin-4-ylpyridin-1-ium bromide[2]

The molecular structure consists of a 4,4'-bipyridine core where one of the nitrogen atoms is quaternized by a heptyl group, with a bromide anion providing charge neutrality.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may obscure key resonances.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[6]

-

Shim the magnetic field to ensure homogeneity and optimal resolution.

-

Set the appropriate spectral width and acquisition time to capture all expected signals.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Integrate the resulting peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of adjacent protons.

-

-

¹³C NMR Acquisition:

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridinium rings and the aliphatic protons of the heptyl chain. The electron-withdrawing effect of the positively charged nitrogen atom in the pyridinium ring causes the adjacent protons to be deshielded and resonate at a higher chemical shift (downfield).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 8.8 | Doublet | 2H | Protons ortho to the quaternized nitrogen (N⁺) |

| ~8.7 - 8.5 | Doublet | 2H | Protons of the non-quaternized pyridine ring |

| ~8.2 - 8.0 | Doublet | 2H | Protons meta to the quaternized nitrogen (N⁺) |

| ~7.9 - 7.7 | Doublet | 2H | Protons of the non-quaternized pyridine ring |

| ~4.7 - 4.5 | Triplet | 2H | Methylene group attached to the quaternized nitrogen |

| ~2.1 - 1.9 | Multiplet | 2H | Methylene group beta to the quaternized nitrogen |

| ~1.4 - 1.2 | Multiplet | 8H | Four internal methylene groups of the heptyl chain |

| ~0.9 - 0.8 | Triplet | 3H | Terminal methyl group of the heptyl chain |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The downfield shift of the protons on the pyridinium ring is a characteristic feature of pyridinium salts.[8] The splitting patterns (doublets and triplets) arise from the coupling between adjacent, non-equivalent protons, providing valuable information about their relative positions.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 145 | Aromatic carbons adjacent to nitrogen atoms |

| ~145 - 140 | Aromatic carbons at the junction of the two rings |

| ~128 - 122 | Other aromatic carbons |

| ~62 - 58 | Methylene carbon attached to the quaternized nitrogen |

| ~32 - 22 | Aliphatic carbons of the heptyl chain |

| ~14 | Terminal methyl carbon of the heptyl chain |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The carbons of the pyridinium rings are observed in the aromatic region (120-150 ppm), with those closest to the electronegative nitrogen atoms appearing further downfield.[9] The aliphatic carbons of the heptyl chain resonate in the upfield region (10-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted.

-

The resulting spectrum displays the absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic rings and the aliphatic chain.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 - 3000 | C-H stretching of the aromatic rings |

| ~2950 - 2850 | C-H stretching of the aliphatic heptyl chain |

| ~1640 - 1590 | C=C and C=N stretching vibrations of the pyridinium rings |

| ~1500 - 1400 | Aromatic ring skeletal vibrations |

| ~1200 - 1000 | C-N stretching vibrations |

| ~850 - 750 | C-H out-of-plane bending of the aromatic rings |

The presence of strong bands in the 1640-1400 cm⁻¹ region is indicative of the aromatic character of the pyridinium rings.[10] The sharp peaks in the 2950-2850 cm⁻¹ range confirm the presence of the saturated heptyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to aid in ionization.

-

Data Acquisition:

-

The solution is introduced into the ESI source, where it is nebulized and ionized.

-

The resulting ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Mass Spectrum Interpretation

For this compound, ESI-MS in positive ion mode is most appropriate due to the pre-existing positive charge on the pyridinium cation. The intact cation is expected to be the base peak.

-

Parent Ion (Cation): The most prominent peak in the spectrum will correspond to the intact cation [C₁₇H₂₃N₂]⁺, with an expected m/z of 255.19. The molecular weight of the entire salt is 335.28 g/mol , but the bromide anion is not typically observed in positive ion mode ESI-MS.

Fragmentation Pathway

While the intact cation is expected to be the major species, some fragmentation may occur in the mass spectrometer. A plausible fragmentation pathway involves the cleavage of the heptyl chain.

Caption: Plausible fragmentation pathway for the 1-heptyl-4-(4-pyridyl)pyridinium cation.

-

Loss of Heptene: A common fragmentation for alkyl chains is the loss of an alkene via a McLafferty-type rearrangement or simple cleavage, leading to a fragment corresponding to the protonated 4,4'-bipyridine.

-

Formation of 4,4'-Bipyridine Radical Cation: Subsequent loss of a hydrogen atom can lead to the formation of the 4,4'-bipyridine radical cation with an m/z of 156.07, which is a stable aromatic system. The mass spectrum of 4,4'-bipyridine shows a strong molecular ion peak at m/z 156.[11][12]

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity and chemical environments of the protons and carbons in the molecule. IR spectroscopy identifies the key functional groups, namely the aromatic pyridinium rings and the aliphatic heptyl chain. Mass spectrometry confirms the molecular weight of the cation and provides insights into its fragmentation behavior. This detailed spectroscopic guide serves as an essential resource for researchers, ensuring the accurate identification and quality control of this important chemical compound in various scientific and industrial applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. 4,4'-Bipyridine. National Institute of Standards and Technology. [Link]

-

ResearchGate. FTIR of 4-nitro-1,8-naphthalimide-N-ethylene-N, N 0 -dimethyl, N 00 -hexadecyl bromide. [Link]

-

13C NMR spectroscopy • Chemical shift. [Link]

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

-

Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. [Link]

-

ResearchGate. ESI–MASS spectrum of 4,4 -bis(9,9-dibutyl-9H-fluorene-2-yl). [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

PubMed. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C17H23BrN2 | CID 13158416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound 95 39127-10-1 [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. 4,4'-Bipyridine [webbook.nist.gov]

- 12. 4,4'-Bipyridine(553-26-4) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Electrochemical Sensor Fabrication Using 1-Heptyl-4-(4-pyridyl)pyridinium bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A Forward-Looking Perspective on Pyridinium Salts in Electrochemical Sensing

The field of electrochemical sensing is in a perpetual state of innovation, driven by the need for rapid, sensitive, and selective detection of biologically and environmentally significant analytes. Within this landscape, pyridinium salts are emerging as a versatile class of molecules for the functionalization of electrode surfaces. Their inherent properties, including electrochemical activity, structural tunability, and the ability to engage in specific molecular interactions, position them as compelling candidates for the development of next-generation sensors.

This document provides a detailed guide to the application of 1-Heptyl-4-(4-pyridyl)pyridinium bromide in the fabrication of electrochemical sensors. While the direct literature on this specific compound for sensing applications is nascent, this guide synthesizes established principles of pyridinium-based sensor development, offering a robust framework for researchers to explore its potential. We will delve into the underlying scientific principles, provide detailed, adaptable protocols, and discuss the critical aspects of sensor characterization and validation.

The Compound: this compound

1.1. Physicochemical Properties

| Property | Value | Source |

| CAS Number | 39127-10-1 | [1] |

| Molecular Formula | C₁₇H₂₃BrN₂ | [1] |

| Molecular Weight | 335.28 g/mol | [2] |

| Appearance | White or yellow powder, crystals, or chunks | [2] |

| Melting Point | 125-128 °C | [2] |

| Solubility | Soluble in organic solvents | Chem-Impex |

1.2. Structural Features and Rationale for Use in Sensing

The structure of this compound is key to its potential in electrochemical sensing.

-

Pyridinium Moiety: The positively charged pyridinium ring is electrochemically active and can participate in electron transfer reactions. It can also engage in π-π stacking interactions with aromatic analytes.

-

4-(4-pyridyl) Substituent: This group extends the conjugated system of the molecule, which can enhance its electrochemical and spectroscopic properties. The nitrogen atom on the second pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions.

-

Heptyl Chain: The long alkyl chain provides hydrophobicity, which can be exploited for several purposes:

-

Self-Assembly: It can drive the formation of organized monolayers on hydrophobic electrode surfaces.

-

Analyte Preconcentration: It can create a favorable microenvironment for the accumulation of nonpolar or amphiphilic analytes near the electrode surface.

-

Solubility: It enhances solubility in organic solvents, facilitating electrode modification procedures.[3]

-

Proposed Mechanism of Action in Electrochemical Sensing

The sensing mechanism of an electrode modified with this compound is likely multifaceted, involving a combination of electrostatic interactions, π-π stacking, and electrocatalysis.

2.1. Electrostatic Interactions and Analyte Accumulation

The cationic pyridinium head group can attract and preconcentrate anionic analytes at the electrode surface, thereby enhancing the detection signal. Conversely, it may repel cationic species, which can be leveraged for improving selectivity.

2.2. π-π Stacking for Aromatic Analyte Recognition

The aromatic pyridinium rings can interact with analytes containing aromatic moieties, such as neurotransmitters (e.g., dopamine, serotonin) and some pharmaceutical compounds, through π-π stacking. This non-covalent interaction can increase the residence time of the analyte at the electrode surface, leading to improved sensitivity.

2.3. Electrocatalytic Activity

The pyridinium group can act as an electron mediator, facilitating the oxidation or reduction of analytes that would otherwise exhibit slow kinetics at an unmodified electrode. This electrocatalytic effect can lead to lower overpotentials and higher current responses.

Experimental Protocols: A Step-by-Step Guide to Sensor Fabrication and Evaluation

The following protocols are designed to be adaptable and serve as a starting point for developing a sensor based on this compound.

3.1. Materials and Reagents

-

This compound (purity ≥ 95%)

-

Working Electrodes (e.g., Glassy Carbon Electrode (GCE), Gold Electrode (AuE), Screen-Printed Carbon Electrode (SPCE))

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Polishing materials (e.g., alumina slurry, diamond paste)

-

Solvents (e.g., ethanol, dimethylformamide (DMF), acetonitrile)

-

Supporting electrolyte (e.g., phosphate-buffered saline (PBS), potassium chloride)

-

Target analyte(s) (e.g., dopamine hydrochloride)

-

Potentiostat/Galvanostat

3.2. Protocol 1: Electrode Preparation and Cleaning

Rationale: A pristine electrode surface is paramount for reproducible sensor performance. Any contaminants will interfere with the modification process and subsequent electrochemical measurements.

-

Mechanical Polishing:

-

Polish the working electrode (e.g., GCE) with alumina slurry (0.3 and 0.05 µm) on a polishing pad for 5 minutes for each grade.

-

Rinse thoroughly with deionized water between polishing steps.

-

-

Sonication:

-

Sonicate the polished electrode in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any adhered polishing residues.

-

Rinse again with deionized water.

-

-

Electrochemical Cleaning (for GCE):

-

In 0.5 M H₂SO₄, cycle the potential between -0.2 V and +1.2 V at a scan rate of 100 mV/s for 20 cycles, or until a stable cyclic voltammogram is obtained.

-

Rinse the electrode thoroughly with deionized water and allow it to dry at room temperature.

-

3.3. Protocol 2: Electrode Modification with this compound

Rationale: The goal is to create a stable and uniform layer of the pyridinium salt on the electrode surface. The drop-casting method is simple and effective for initial studies.

-

Preparation of Modification Solution:

-

Prepare a 1 mM solution of this compound in a suitable solvent (e.g., ethanol or DMF). Ensure the compound is fully dissolved.

-

-

Drop-Casting:

-

Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the modification solution onto the cleaned electrode surface.

-

Allow the solvent to evaporate completely in a dust-free environment at room temperature or under a gentle stream of nitrogen.

-

3.4. Protocol 3: Electrochemical Characterization of the Modified Electrode

Rationale: Characterization is essential to confirm successful modification and to understand the electrochemical properties of the sensor.

3.4.1. Cyclic Voltammetry (CV)

-

Objective: To investigate the electrochemical behavior of the modified electrode and its interaction with the analyte.

-

Procedure:

-

Place the modified electrode, reference electrode, and counter electrode in an electrochemical cell containing the supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).

-

Record the CV in the absence of the analyte by scanning the potential over a suitable range (e.g., -0.4 V to +0.8 V vs. Ag/AgCl).

-

Introduce the target analyte (e.g., dopamine) into the cell and record the CV again.

-

Observe any changes in the peak currents and potentials, which would indicate an electrocatalytic effect.

-

3.4.2. Electrochemical Impedance Spectroscopy (EIS)

-

Objective: To probe the interfacial properties of the electrode before and after modification.

-

Procedure:

-

Perform EIS in the presence of a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).

-

Apply a frequency range from 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 5 mV).

-

Compare the Nyquist plots of the bare and modified electrodes. An increase in the charge transfer resistance (Rct) after modification indicates the successful formation of an insulating layer.

-

3.5. Protocol 4: Analytical Performance Evaluation

Rationale: To determine the key figures of merit for the sensor, such as sensitivity, limit of detection, and linear range.

3.5.1. Differential Pulse Voltammetry (DPV) or Amperometry

-

Objective: To perform quantitative analysis of the target analyte. DPV is often more sensitive than CV for quantitative measurements.

-

Procedure (DPV):

-

In the supporting electrolyte, record the DPV baseline.

-

Add successive amounts of the analyte to the electrochemical cell and record the DPV after each addition.

-

Plot the peak current as a function of the analyte concentration.

-

Determine the linear range, sensitivity (slope of the calibration curve), and limit of detection (LOD) (typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the sensitivity).

-

Visualization of Key Processes

4.1. Experimental Workflow

Caption: Workflow for the fabrication and evaluation of a this compound-based electrochemical sensor.

4.2. Proposed Sensing Mechanism

Sources

- 1. This compound | C17H23BrN2 | CID 13158416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents [patents.google.com]

- 3. Abstract: Vol.27, Num.4, p.389 - Analytical Sciences [jsac.or.jp]

Application Notes and Protocols for 1-Heptyl-4-(4-pyridyl)pyridinium bromide in Drug Delivery Systems

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Heptyl-4-(4-pyridyl)pyridinium bromide as a functional excipient in advanced drug delivery systems. This document outlines the synthesis, formulation of a nanoparticle drug delivery system, and relevant characterization protocols, grounded in the established principles of pyridinium salt chemistry and nanotechnology.

Introduction: The Potential of Amphiphilic Pyridinium Salts in Drug Delivery

Structurally diverse pyridinium salts are prevalent in many natural products and bioactive pharmaceuticals.[1][][3] Their unique properties, including their cationic nature and amphiphilicity, have positioned them as promising candidates for various biomedical applications.[1][3] this compound is a quaternary ammonium compound characterized by a positively charged pyridinium headgroup and a hydrophobic heptyl tail. This amphiphilic nature allows it to function as a surfactant and a phase transfer catalyst, making it valuable in organic synthesis and catalysis.[4] In the context of drug delivery, these properties are leveraged for the formation of self-assembled nanostructures, such as micelles and nanoparticles, which can encapsulate and deliver therapeutic agents.[4]

The cationic charge of the pyridinium headgroup facilitates interaction with negatively charged biological membranes, which can enhance cellular uptake of the drug delivery system. Furthermore, pyridinium compounds have been investigated for their role in gene delivery, suggesting their potential to overcome intracellular barriers.[1][3] This document provides a foundational framework for harnessing the potential of this compound in the development of novel drug delivery platforms.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in drug delivery system design.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃BrN₂ | [] |

| Molecular Weight | 335.28 g/mol | [] |

| IUPAC Name | 1-heptyl-4-pyridin-4-ylpyridin-1-ium bromide | [5] |

| CAS Number | 39127-10-1 | [5] |

| Appearance | White solid (typical) | [6] |

| Melting Point | 125-128 °C | [4] |

| Solubility | Soluble in organic solvents | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction. The following protocol is adapted from established methods for the synthesis of similar N-alkylpyridinium salts.[6]

Reaction Principle

The synthesis involves the nucleophilic substitution reaction between 4-(4-pyridyl)pyridine and 1-bromoheptane. The lone pair of electrons on the nitrogen atom of one of the pyridine rings attacks the electrophilic carbon of 1-bromoheptane, leading to the formation of the quaternary ammonium salt.

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials and Equipment:

-

4-(4-pyridyl)pyridine

-

1-Bromoheptane

-

Toluene (anhydrous)

-

Ethyl acetate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-(4-pyridyl)pyridine in anhydrous toluene.

-

Add 1.1 equivalents of 1-bromoheptane to the solution.

-

Heat the reaction mixture to reflux with continuous stirring for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a solid precipitate indicates the progress of the reaction.[6]

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with ethyl acetate to remove any unreacted starting materials.[6]

-

Dry the product under vacuum to remove residual solvent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Formulation of a Nanoparticle Drug Delivery System

This compound can be used to formulate nanoparticles for the encapsulation of hydrophobic drugs. The following is a general protocol based on the solvent evaporation method, which is widely used for preparing polymeric and lipid-based nanoparticles.

Principle of Formulation

The amphiphilic nature of this compound allows it to act as a stabilizer in the formation of nanoparticles. When an organic solution containing the drug and the pyridinium salt is emulsified in an aqueous phase, the hydrophobic heptyl chains will orient towards the drug-loaded core, while the hydrophilic pyridinium headgroups will face the aqueous exterior, forming a stable nanoparticle suspension.

Caption: Nanoparticle formulation by solvent evaporation.

Experimental Protocol

Materials and Equipment:

-

This compound

-

Hydrophobic drug of interest

-

Dichloromethane or other suitable volatile organic solvent

-

Deionized water or buffer solution

-

High-speed homogenizer or probe sonicator

-

Rotary evaporator or magnetic stirrer for solvent evaporation

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

Procedure:

-

Preparation of the Organic Phase: Dissolve a known amount of the hydrophobic drug and this compound in a suitable organic solvent (e.g., dichloromethane).

-

Formation of the Emulsion: Add the organic phase dropwise to an aqueous phase while homogenizing at high speed or sonicating. The ratio of the organic to aqueous phase should be optimized for the specific formulation.

-

Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator or by stirring at room temperature overnight. This will lead to the formation of a nanoparticle suspension.

-

Purification: The resulting nanoparticle suspension can be centrifuged and washed to remove any unencapsulated drug and excess surfactant.

-

Characterization: Analyze the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using DLS. The morphology of the nanoparticles can be visualized using TEM.

Characterization of the Drug Delivery System

Thorough characterization of the formulated nanoparticles is essential to ensure their quality and performance.

| Parameter | Technique | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[1] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. |

| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and surface characteristics of the nanoparticles.[7][8] |

| Drug Encapsulation Efficiency (EE%) and Loading Capacity (LC%) | UV-Vis Spectroscopy or HPLC | To quantify the amount of drug successfully encapsulated within the nanoparticles. |

Protocol for Determining Encapsulation Efficiency and Loading Capacity:

-

Separate the nanoparticles from the aqueous phase by centrifugation.

-

Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

LC% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release Studies

Evaluating the in vitro drug release profile is a critical step in assessing the performance of the drug delivery system. The dialysis bag method is a commonly used technique for this purpose.

Experimental Protocol

Materials and Equipment:

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Release medium (e.g., phosphate-buffered saline, pH 7.4)

-

Shaking water bath or incubator

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag and immerse it in a known volume of the release medium.

-

Maintain the system at 37°C with gentle agitation.[9]

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Mechanism of Cellular Uptake and Endosomal Escape

The cationic nature of this compound is expected to play a significant role in the cellular uptake and intracellular trafficking of the formulated nanoparticles.

Caption: Proposed mechanism of cellular uptake and endosomal escape.

-

Cellular Uptake: The positively charged surface of the nanoparticles can interact electrostatically with the negatively charged cell membrane, promoting cellular uptake via endocytosis.[10]

-

Endosomal Escape: Once inside the endosome, the pyridinium salt may facilitate endosomal escape. One proposed mechanism is the "proton sponge effect," where the protonation of the pyridinium nitrogen in the acidic environment of the endosome leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane.[11] This releases the encapsulated drug into the cytoplasm, where it can reach its target.

Safety and Handling

This compound should be handled with care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All procedures should be performed in a well-ventilated fume hood.

References

-

Gao, S., et al. (2020). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 12(11), 1089. Available at: [Link]

-

Kowalczyk, A., et al. (2016). Mechanisms of cellular uptake and endosomal escape of calcium-siRNA nanocomplexes. Journal of Controlled Release, 243, 225-235. Available at: [Link]

-

Ilies, M. A. (2017). Synthetic Delivery Systems for DNA, siRNA, and mRNA Based on Pyridinium Amphiphiles. Israel Journal of Chemistry, 57(7-8), 653-667. Available at: [Link]

-

Kardela, A., et al. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. RSC Advances, 13(41), 28657-28671. Available at: [Link]

-

de Souza, T. G. F., et al. (2016). A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles. Journal of Physics: Conference Series, 733, 012039. Available at: [Link]

-

Ilies, M. A., et al. (2011). Lipophilic pyrylium salts in the synthesis of efficient pyridinium-based cationic lipids, gemini surfactants, and lipophilic oligomers for gene delivery. Journal of Medicinal Chemistry, 54(17), 6058-6069. Available at: [Link]

-

Kim, T. H., et al. (2014). Drug release testing methods of polymeric particulate drug formulations. Journal of Pharmaceutical Investigation, 44(1), 37-46. Available at: [Link]

-

Lächelt, U., & Wagner, E. (2015). Strategies and mechanisms for endosomal escape of therapeutic nucleic acids. Chemical Society Reviews, 44(21), 7739-7753. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13158416, this compound. Retrieved from [Link]

- Cichoń, E., et al. (2010). A method for amphiphilic drug loading in liposomes by ion gradient. Google Patents.

-

Koenigs, E., & Greiner, H. (1931). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses, 11, 86. Available at: [Link]

-

de Souza, T. G. F., et al. (2016). A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles. SciSpace. Available at: [Link]

-

Said, A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1831-1834. Available at: [Link]

-

Ghaffari, S., et al. (2020). Small volume method for drug release screening using ultrasonic agitation. Analyst, 145(15), 5129-5138. Available at: [Link]

-

Šturm, L., & Poklar Ulrih, N. (2021). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. Available at: [Link]

-

Pereira, M. C., et al. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 6, 239. Available at: [Link]

-

Lim, S. B., & Feng, S. S. (2015). Characterization of Nanomaterials/Nanoparticles. Pocket Dentistry. Available at: [Link]

-

Said, A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. National Institutes of Health. Available at: [Link]

-

Dowdy, S. F. (2017). Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids. Nucleic Acid Therapeutics, 27(4), 197-198. Available at: [Link]

-

Externbrink, A., et al. (2021). In Vitro Methods for Evaluating Drug Release of Vaginal Ring Formulations—A Critical Review. Pharmaceutics, 13(9), 1345. Available at: [Link]

-

Janicka, M., et al. (2021). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Molecules, 26(5), 1279. Available at: [Link]

-

van der Gun, B. T. F., et al. (2003). Novel Biodegradable Pyridinium Amphiphiles for Gene Delivery. Chemistry & Biodiversity, 1(1), 119-131. Available at: [Link]

-

Li, Y., et al. (2020). Piperine Fast Disintegrating Tablets Comprising Sustained-Release Matrix Pellets with Enhanced Bioavailability: Formulation, in vitro and in vivo Evaluation. AAPS PharmSciTech, 21(2), 57. Available at: [Link]

-

Rizvi, S. A. A., & Saleh, A. M. (2018). Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity. Journal of Nanobiotechnology, 16(1), 2. Available at: [Link]

-

Tang, L., & Liu, D. (2020). Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics. Methods in Molecular Biology, 2059, 115-125. Available at: [Link]

-

Kowalczyk, A., et al. (2016). Mechanisms of cellular uptake and endosomal escape of calcium-siRNA nanocomplexes. ResearchGate. Available at: [Link]

Sources

- 1. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]

- 3. Lipophilic pyrylium salts in the synthesis of efficient pyridinium-based cationic lipids, gemini surfactants, and lipophilic oligomers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C17H23BrN2 | CID 13158416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with 1-Heptyl-4-(4-pyridyl)pyridinium bromide

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Heptyl-4-(4-pyridyl)pyridinium bromide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile catalyst. We aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring your success and the integrity of your results.

Introduction: Understanding Your Catalyst

This compound is a quaternary ammonium salt that functions as a highly effective phase transfer catalyst (PTC).[1] Its molecular structure is key to its function: a positively charged (cationic) pyridinium head provides the ionic character, while a long, seven-carbon heptyl chain provides a hydrophobic (lipophilic) tail.[1] This amphipathic nature allows it to transport water-soluble anionic reactants into an organic phase, thereby enabling or accelerating reactions between otherwise immiscible components.[1]

Beyond catalysis, its structure also lends it surfactant properties and it sees use in the development of electrochemical sensors and advanced materials.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39127-10-1 | [1][2] |

| Molecular Formula | C₁₇H₂₃BrN₂ | [2][3] |

| Molecular Weight | 335.28 g/mol | [1][2] |

| Appearance | White or yellow powder/crystals | [1][4] |

| Melting Point | 125-128 °C (lit.) | [1][2][4] |

| Primary Function | Phase Transfer Catalyst, Surfactant | [1] |

Core Mechanism: The Phase Transfer Catalysis (PTC) Cycle

The primary role of this compound is to overcome the phase barrier between two immiscible reactants. Consider a typical nucleophilic substitution where an aqueous solution of sodium cyanide (NaCN) needs to react with an alkyl halide dissolved in an organic solvent like toluene. Without a PTC, the reaction is infinitesimally slow as the cyanide anion (CN⁻) cannot enter the organic phase to react.

Our catalyst (represented as Q⁺Br⁻, where Q⁺ is the 1-Heptyl-4-(4-pyridyl)pyridinium cation) facilitates this process through a well-defined cycle:

-

Anion Exchange: At the aqueous-organic interface, the catalyst's bromide anion (Br⁻) is exchanged for the reactant cyanide anion (CN⁻) from the aqueous phase.

-

Phase Transfer: The newly formed ion pair, [Q⁺CN⁻], possesses sufficient lipophilicity due to the heptyl chain to be extracted from the aqueous layer into the bulk organic phase.

-

Reaction in Organic Phase: The "naked" and highly reactive cyanide anion is now free to react with the alkyl halide (R-X) in the organic phase, forming the desired nitrile product (R-CN) and releasing the catalyst's cation (Q⁺) and the halide anion (X⁻).

-

Catalyst Regeneration: To complete the cycle, the catalyst ion pair [Q⁺X⁻] migrates back to the interface to exchange the halide anion for another cyanide anion, thus regenerating the active catalyst and continuing the cycle.

This catalytic cycle ensures that a substoichiometric amount of the catalyst can facilitate the conversion of a large amount of reactants.

Caption: The Phase Transfer Catalysis (PTC) Cycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications for this catalyst?

A1: It is highly effective for a range of reactions involving an anionic nucleophile or base, including nucleophilic substitutions (e.g., synthesis of cyanides, azides, ethers, and esters), fluorinations, and C-, O-, N-, and S-alkylations.[1][5] Its utility in promoting reactions between phases makes it valuable in both academic research and industrial processes.[1]

Q2: What is a typical catalyst loading?

A2: Catalyst loading is highly dependent on the specific reaction, but a good starting point for optimization is typically 1-5 mol% relative to the limiting reagent. For particularly challenging transformations, loadings up to 10 mol% may be required.

Q3: How should I handle and store the catalyst?

A3: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[2]

Q4: Is the catalyst soluble in common organic solvents?

A4: Yes, the heptyl chain enhances its solubility in a wide range of organic solvents, which is crucial for its function as a phase transfer catalyst.[1] It will, however, partition between the organic and aqueous phases, with the extent depending on the specific solvents used and the counter-anion present.

Troubleshooting Guide: From Low Yield to No Reaction

Even with a robust catalyst, experimental challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.

Caption: Troubleshooting workflow for low reaction yield.

Table 2: Detailed Troubleshooting Scenarios

| Symptom | Potential Cause | In-Depth Explanation & Recommended Action |

| Low or No Conversion | 1. Inadequate Phase Mixing | Causality: The reaction rate in a PTC system is directly proportional to the interfacial surface area between the two liquid phases. Insufficient agitation results in a low surface area, severely limiting the rate of anion exchange and phase transfer. Action: Increase the stirring rate significantly (e.g., >1000 RPM). Ensure the vortex is deep enough to indicate good mixing at the interface. For viscous mixtures, consider a mechanical stirrer. |

| 2. Inactive or Poisoned Catalyst | Causality: The catalyst can be poisoned by acidic impurities which protonate the nucleophile, or by other species that bind irreversibly to the cation. The pyridinium salt itself can degrade if exposed to strong bases or high temperatures for extended periods. Action: Use a fresh batch of catalyst or purify the existing stock. Ensure all reactants and solvents are of high purity and free from acidic or interfering contaminants. | |

| 3. Incorrect Solvent System | Causality: The choice of organic solvent is critical. It must be sufficiently nonpolar to maintain a biphasic system but polar enough to dissolve the [Q⁺Nu⁻] ion pair. An overly polar solvent may draw the catalyst exclusively into the aqueous phase, while a very nonpolar solvent may not solubilize the ion pair. Action: Screen a range of solvents. Common choices include toluene, dichloromethane (DCM), and chlorobenzene. The optimal solvent is a balance between reactant solubility and maintaining the phase-transfer equilibrium. | |

| Difficult Product Isolation / Emulsion Formation | 1. Catalyst Acting as an Emulsifier | Causality: Due to its surfactant nature, high concentrations of the catalyst can lead to the formation of a stable emulsion during aqueous workup, making phase separation difficult or impossible.[1] Action: Reduce the catalyst loading if possible. During workup, add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase; this helps to "salt out" the organic components and break the emulsion. In some cases, filtration through a pad of Celite® can be effective. |

| Inconsistent Results | 1. Variable Water Content | Causality: The hydration shell of the nucleophile is a critical parameter. Too little water can result in poor solubility of the inorganic salt (e.g., NaCN), while too much water can create a thick hydration shell around the nucleophile, reducing its reactivity ("nakedness") in the organic phase. Action: For reproducible results, control the amount of water precisely. Consider using a specific volume of aqueous solution rather than an excess. For some reactions, anhydrous conditions with a solid inorganic salt and a co-catalyst like K₂CO₃ might be optimal. |

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a robust starting point for a typical substitution reaction, such as the synthesis of an alkyl nitrile from an alkyl bromide.

Materials:

-

Alkyl Bromide (1.0 equiv)

-

Sodium Cyanide (NaCN) (1.5 equiv)

-

This compound (0.02 equiv, 2 mol%)

-

Toluene

-

Deionized Water

Procedure:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl bromide and toluene (to make a ~0.5 M solution).

-

Aqueous Phase Preparation: In a separate beaker, dissolve the sodium cyanide in deionized water.

-

Charging Reagents: Add the aqueous NaCN solution to the flask, followed by the this compound catalyst.

-

Reaction Execution: Heat the biphasic mixture to the desired temperature (e.g., 80 °C) with vigorous stirring (>1000 RPM). The mixture should appear as a well-mixed, cloudy suspension or emulsion.

-

Monitoring Progress: Monitor the reaction by taking small aliquots from the organic layer and analyzing via TLC or GC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Transfer the mixture to a separatory funnel. Add additional toluene and water if needed.

-

Separate the organic layer.

-

Wash the organic layer twice with deionized water and once with saturated brine to remove the catalyst and any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography or distillation as required.

References

-

N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. [Link]

-

This compound | C17H23BrN2 | CID 13158416 - PubChem. [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

-

Pyridine synthesis - Organic Chemistry Portal. [Link]

-

Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination - ResearchGate. [Link]

-

Synthesis and crystal structure of a new pyridinium bromide salt - National Institutes of Health (NIH). [Link]

-

REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES - The University of Liverpool Repository. [Link]

-

Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines - PMC - NIH. [Link]

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion - ACS Publications. [Link]

-

Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study - MDPI. [Link]

-

Catalytic photochemical enantioselective α-alkylation with pyridinium salts - RSC Publishing. [Link]

-

Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction - PMC - NIH. [Link]

-

The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C17H23BrN2 | CID 13158416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95 39127-10-1 [sigmaaldrich.com]

- 5. Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Electrochemical Sensors with 1-Heptyl-4-(4-pyridyl)pyridinium bromide

Welcome to the technical support center for the application of 1-Heptyl-4-(4-pyridyl)pyridinium bromide in electrochemical sensing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for mitigating interference and enhancing sensor performance. Our goal is to equip you with the expertise to overcome common experimental hurdles and achieve reliable, high-fidelity electrochemical measurements.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound as an electrode modifier.

Q1: What is this compound and how does it work to mitigate interference in electrochemical sensors?

A1: this compound is a cationic organic salt, often used as a surface modifying agent for working electrodes in electrochemical sensors. Its primary function is to create a positively charged, self-assembled monolayer on the electrode surface. This layer acts as an electrostatic shield, repelling common anionic interferents found in biological samples, such as ascorbic acid (AA) and uric acid (UA). By preventing these species from reaching the electrode surface and undergoing oxidation, the modifier enhances the selective detection of target analytes, particularly cationic species like dopamine.

Q2: What are the main advantages of using this specific pyridinium bromide derivative?

A2: The key advantages lie in its amphiphilic nature. The heptyl chain provides a hydrophobic character that facilitates the formation of a stable and organized monolayer on various electrode surfaces, including glassy carbon and gold. The pyridinium head group imparts the positive charge crucial for electrostatic repulsion of interferents. This combination leads to a robust and effective modification for improving the signal-to-noise ratio in complex sample matrices.

Q3: Is the purity of this compound critical for successful electrode modification?

A3: Absolutely. Impurities can disrupt the formation of a uniform self-assembled monolayer, leading to inconsistent sensor performance, high background noise, and poor reproducibility. It is crucial to use a high-purity grade of the compound. If you suspect impurities, such as residual starting materials or side products, purification may be necessary. A common impurity to be aware of is 1,1′-diheptyl-4,4′-bipyridinium dibromide[1].

Q4: Can I regenerate and reuse an electrode modified with this compound?

A4: While the monolayer formed is relatively stable, its longevity depends on the experimental conditions, such as the pH of the electrolyte, the applied potential window, and the composition of the sample matrix. For routine analyses, it is often recommended to prepare a fresh modified electrode for each set of experiments to ensure the highest accuracy and reproducibility. However, some gentle electrochemical cleaning protocols may be explored for potential reuse, though re-characterization of the electrode performance is essential.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Poor Sensor Response or High Background Noise

| Symptom | Potential Cause | Troubleshooting Step | Scientific Rationale |

| Low signal for the target analyte | Incomplete or disordered monolayer formation. | 1. Ensure the electrode surface is meticulously cleaned and pretreated before modification. 2. Verify the concentration and purity of the this compound solution. 3. Optimize the incubation time and temperature for monolayer formation. | A clean and activated electrode surface is essential for the uniform self-assembly of the modifier. Impurities or an incorrect concentration can lead to a patchy or unstable layer, hindering electron transfer for the target analyte. |

| High capacitive current or background noise | Presence of impurities in the modifier or solvent. | 1. Use high-purity, anhydrous solvents for preparing the modification solution. 2. Consider purifying the this compound if its purity is questionable. | Water and other impurities can be electrochemically active, contributing to a high background signal. Pyridine compounds are known to be hygroscopic and can absorb atmospheric moisture. |

| Signal drift over time | Gradual desorption of the modifier from the electrode surface. | 1. Evaluate the stability of the modified electrode in the chosen electrolyte over time using techniques like cyclic voltammetry. 2. If desorption is significant, consider cross-linking strategies or using a different electrode substrate with stronger modifier affinity. | The stability of the self-assembled monolayer is crucial for continuous or long-term measurements. Signal drift often indicates a change in the electrode surface chemistry. |

Guide 2: Ineffective Interference Mitigation

| Symptom | Potential Cause | Troubleshooting Step | Scientific Rationale |

| Significant signal from ascorbic acid or uric acid | Incomplete coverage of the electrode surface by the monolayer. | 1. Increase the concentration of the modification solution or the incubation time. 2. Characterize the modified surface using techniques like electrochemical impedance spectroscopy (EIS) to assess the compactness of the layer. | A dense and well-ordered monolayer is necessary to create an effective electrostatic barrier against anionic interferents. Gaps in the monolayer will allow interferents to reach the electrode surface. |

| Interference from cationic species | The modifier repels anionic species but may attract cationic interferents. | 1. This is an inherent property of the cationic modifier. If cationic interference is a problem, consider using a neutral or zwitterionic surface modification. 2. Alternatively, employ a size-exclusion layer on top of the pyridinium bromide monolayer. | The electrostatic repulsion mechanism is charge-dependent. While effective against anions, it does not mitigate interference from cations with similar oxidation potentials to the analyte. |

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Preparation of a this compound Modified Glassy Carbon Electrode (GCE)

Objective: To create a stable and effective interference-rejecting layer on a GCE.

Materials:

-

Glassy Carbon Electrode (GCE)

-

This compound (high purity, >95%)

-

Alumina slurry (0.3 and 0.05 µm)

-

Deionized water

-

Ethanol (anhydrous)

-

Electrochemical cell and potentiostat

Procedure:

-

Electrode Polishing:

-

Polish the GCE with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

-

Rinse thoroughly with deionized water.

-

Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

-

Rinse again with deionized water.

-

-

Sonication:

-

Sonicate the polished GCE in deionized water for 2 minutes.

-

Sonicate in ethanol for 2 minutes to remove any organic residues.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Cleaning:

-

In a 0.5 M H₂SO₄ solution, cycle the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 20 cycles, or until a stable voltammogram is obtained.

-

Rinse the electrode with deionized water and dry with nitrogen.

-

-

Surface Modification:

-

Prepare a 1 mM solution of this compound in a suitable solvent (e.g., ethanol or a 1:1 ethanol/water mixture).

-

Immerse the clean, dry GCE in this solution for a specified time (e.g., 1-2 hours) at room temperature. This allows for the self-assembly of the monolayer.

-

After incubation, gently rinse the electrode with the pure solvent to remove any non-adsorbed modifier.

-

Dry the modified electrode with a gentle stream of nitrogen.

-

-

Characterization and Use:

-

The modified electrode is now ready for characterization (e.g., using CV or EIS in a redox probe solution like [Fe(CN)₆]³⁻/⁴⁻) and for the detection of your target analyte.

-

Diagram of the Electrode Modification Workflow:

Caption: Workflow for the preparation of a this compound modified GCE.

Protocol 2: Electrochemical Evaluation of Interference Rejection